68630-75-1 (Free base)
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Overview
Description
The compound with the CAS number 68630-75-1 is known as Buserelin. It is a synthetic nonapeptide analog of the hypothalamic hormone, luteinizing hormone-releasing hormone (LH-RH). Buserelin is primarily used in the treatment of hormone-responsive cancers such as prostate and breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Buserelin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
In industrial settings, Buserelin is produced using large-scale SPPS. The process involves automated peptide synthesizers that can handle multiple peptide chains simultaneously. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Buserelin undergoes various chemical reactions, including:
Oxidation: Buserelin can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Buserelin can undergo substitution reactions where specific amino acid residues are replaced with other residues to modify its activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Amino acid derivatives with protecting groups in the presence of coupling reagents like DCC and HOBt.
Major Products
The major products formed from these reactions include modified peptides with altered biological activity, stability, or solubility .
Scientific Research Applications
Buserelin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed to investigate the role of LH-RH in the regulation of reproductive hormones.
Medicine: Utilized in the treatment of hormone-responsive cancers, endometriosis, and precocious puberty.
Industry: Applied in the development of peptide-based therapeutics and diagnostic tools.
Mechanism of Action
Buserelin acts by binding to the LH-RH receptors in the pituitary gland, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. chronic administration desensitizes the pituitary gland, resulting in decreased production of LH and FSH, and subsequently reducing the levels of sex steroids like testosterone and estradiol . This mechanism is particularly useful in the treatment of hormone-dependent cancers .
Comparison with Similar Compounds
Similar Compounds
Leuprolide: Another LH-RH analog used in the treatment of prostate cancer.
Goserelin: Similar to Buserelin, used for hormone-responsive cancers and endometriosis.
Triptorelin: An LH-RH agonist with applications in cancer treatment and reproductive health.
Uniqueness of Buserelin
Buserelin is unique due to its specific amino acid sequence and modifications that enhance its stability and receptor binding affinity. It has a longer half-life compared to some other LH-RH analogs, making it effective for long-term treatments .
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H86N16O13/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWODFFVMXJOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H86N16O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1239.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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